(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid is a boronic acid derivative that plays a significant role in organic synthesis and materials science. This compound is characterized by its unique structure, which includes a triphenylvinyl moiety attached to a phenyl group, making it valuable in various chemical applications.
This compound belongs to the class of arylboronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions. It is often utilized as a reagent in the Suzuki coupling reaction, where it facilitates the formation of carbon-carbon bonds between aryl halides and other aryl groups. The systematic name for this compound reflects its complex structure, which includes both boron and phenyl functionalities.
The synthesis of (4-(1,2,2-triphenylvinyl)phenyl)boronic acid typically involves several steps:
The reaction typically proceeds under reflux conditions for several hours until completion is confirmed by thin-layer chromatography (TLC) or other analytical techniques .
The molecular formula of (4-(1,2,2-triphenylvinyl)phenyl)boronic acid is , with a molecular weight of approximately 400.45 g/mol. Its structure includes:
B(C1=CC=C(C=C1)C=C(C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5))
HEUPYFPODPVZAA-UHFFFAOYSA-N
(4-(1,2,2-triphenylvinyl)phenyl)boronic acid participates in various chemical reactions:
The mechanism of action for (4-(1,2,2-triphenylvinyl)phenyl)boronic acid primarily involves its role as a nucleophile in cross-coupling reactions:
These properties indicate that (4-(1,2,2-triphenylvinyl)phenyl)boronic acid is stable under standard laboratory conditions but should be handled with care due to its reactivity .
(4-(1,2,2-triphenylvinyl)phenyl)boronic acid has several important applications:
This compound's versatility makes it an essential component in modern synthetic chemistry and materials science research.
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5